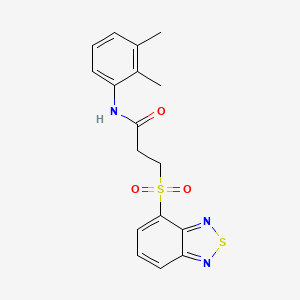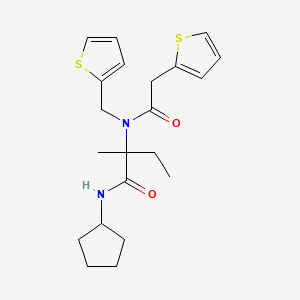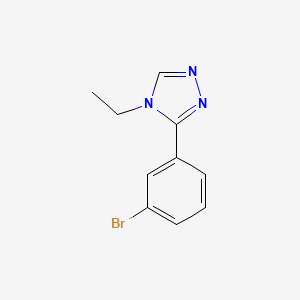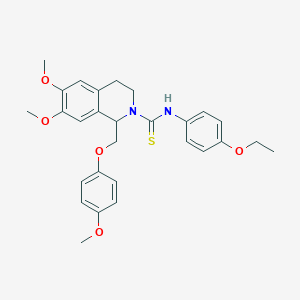
3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Amidation: The final step involves the reaction of the sulfonylated benzothiadiazole with 2,3-dimethylaniline to form the desired propanamide derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of benzothiadiazole are explored for their potential therapeutic applications. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers. Its unique electronic properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-phenylpropanamide
- 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,4-dimethylphenyl)propanamide
- 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3,4-dimethylphenyl)propanamide
Uniqueness
The uniqueness of 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide lies in its specific substitution pattern on the benzothiadiazole ring and the presence of the 2,3-dimethylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O3S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-5-3-6-13(12(11)2)18-16(21)9-10-25(22,23)15-8-4-7-14-17(15)20-24-19-14/h3-8H,9-10H2,1-2H3,(H,18,21) |
InChI Key |
XLIPZCWLGMACNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC3=NSN=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(methoxymethyl)-4-methyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11458551.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11458561.png)
![N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11458566.png)

![3-(4-Chlorophenyl)-5-(3-fluorophenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11458572.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11458576.png)
![Propan-2-yl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11458593.png)


![4,7-bis(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11458599.png)

![2-{4-[2-(4-Methoxyphenyl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol](/img/structure/B11458611.png)
![N-{[4-Benzyl-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide](/img/structure/B11458625.png)
![8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a]benzimidazol-3(4H)-one](/img/structure/B11458640.png)
